molecular formula C9H8FNO B1333661 2-(2-Fluoro-6-methoxyphenyl)acetonitrile CAS No. 500912-18-5

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

Cat. No.: B1333661
CAS No.: 500912-18-5
M. Wt: 165.16 g/mol
InChI Key: IHTMDGUTWAQZBU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-fluoro-6-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic ring or the acetonitrile group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or aldehydes.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

  • 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
  • 2-(2-Fluoro-4-methoxyphenyl)acetonitrile
  • 2-(2-Fluoro-5-methoxyphenyl)acetonitrile

Comparison: 2-(2-Fluoro-6-methoxyphenyl)acetonitrile is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. For instance, the 2-fluoro-6-methoxy substitution pattern may result in different steric and electronic effects, affecting the compound’s interaction with molecular targets and its overall properties.

Properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTMDGUTWAQZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381387
Record name 2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-18-5
Record name 2-Fluoro-6-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500912-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluoro-6-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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